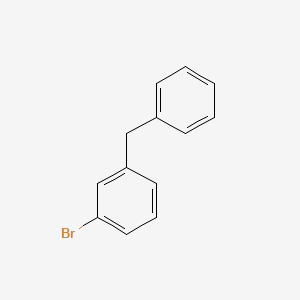

1-Benzyl-3-bromobenzene

概要

説明

Synthesis Analysis

The synthesis of bromobenzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene derivatives demonstrates a multi-step synthetic procedure that could be analogous to the synthesis of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1,3-diheteroarylbenzenes through palladium-catalyzed direct arylation indicates the potential for palladium-catalyzed methods in the synthesis of substituted benzene compounds, which could be applicable to 1-benzyl-3-bromobenzene .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be significantly influenced by substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations in various crystalline environments, which suggests that the molecular structure of 1-benzyl-3-bromobenzene could also exhibit conformational diversity depending on its environment .

Chemical Reactions Analysis

Bromobenzene derivatives are versatile in chemical reactions. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine to generate complex polycyclic structures indicates that 1-benzyl-3-bromobenzene could also participate in similar palladium-catalyzed reactions . Moreover, the CuI-catalyzed domino process to form benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters shows the potential for intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can be deduced from spectroscopic studies. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which could be relevant to understanding the properties of 1-benzyl-3-bromobenzene . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene and its characterization by IR and NMR spectrometry can offer a comparison for the characterization of 1-benzyl-3-bromobenzene .

科学的研究の応用

Photocatalytic Reductive Dehalogenation

1-Benzyl-3-bromobenzene is relevant in the field of photocatalytic reductive dehalogenation. In a study by Martínez-Haya, Miranda, and Marín (2017), it was shown that organic bromides can be dehalogenated using riboflavin as a photocatalyst under visible light. This process involves the use of amines as electron donors and i-PrOH as an H-donor, highlighting a method for converting bromides into their dehalogenated counterparts in organic chemistry (Martínez-Haya, Miranda, & Marín, 2017).

Stille Cross-Coupling Reactions

Crawforth, Fairlamb, and Taylor (2004) explored the efficient and selective Stille cross-coupling of benzylic bromides, including 1-Benzyl-3-bromobenzene, using bromobis(triphenylphosphine)(N-succinimide)palladium(II). This research demonstrated the synthesis capabilities in organic chemistry without the need for additional solvents or ligands, providing an efficient method for synthesizing complex organic molecules (Crawforth, Fairlamb, & Taylor, 2004).

Understanding Hepatotoxicity

The study of the hepatotoxicity of brominated benzenes, including compounds similar to 1-Benzyl-3-bromobenzene, was conducted by Szymańska (1997). This research provided insights into the liver impairment caused by various bromobenzenes in acute intoxication of mice, contributing to the understanding of the toxicological effects of these compounds (Szymańska, 1997).

Microwave Spectrum and Structure Analysis

Rosenthal and Dailey (1965) conducted an experimental investigation of the microwave spectrum of bromobenzene, which is structurally related to 1-Benzyl-3-bromobenzene. Their study provided detailed information on rotational and quadrupole coupling constants, contributing to the understanding of the molecular structure of bromobenzenes (Rosenthal & Dailey, 1965).

Surface Chemistry Studies

Lee et al. (2007) researched the surface chemistry of benzene and bromobenzene over Pt(111) using temperature-programmed XPS/MS and NEXAFS. This study is relevant for understanding the adsorption and reaction behavior of bromobenzenes on metal surfaces, which is crucial in catalysis and surface science (Lee et al., 2007).

Sterically Protecting Group Utilization

Yoshifuji, Kamijo, and Toyota (1993) utilized a sterically hindered bromobenzene, similar in structure to 1-Benzyl-3-bromobenzene, to stabilize low-coordinate phosphorus compounds. This research demonstrates the application of bromobenzenes in the stabilization of reactive phosphorus species, highlighting their utility in synthetic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).

作用機序

Target of Action

The primary target of 1-Benzyl-3-bromobenzene is the carbon atom adjacent to the aromatic ring, also known as the “benzylic” carbon . This carbon atom can participate in several reactions due to its unique position next to the aromatic ring .

Mode of Action

1-Benzyl-3-bromobenzene interacts with its targets through two key reactions: benzylic bromination and benzylic oxidation .

In benzylic bromination, a free-radical bromination of the alkyl group adjacent to an aromatic ring occurs . This reaction involves the removal of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical then reacts with N-bromosuccinimide (NBS), leading to the formation of 1-Benzyl-3-bromobenzene .

In benzylic oxidation, the alkyl group adjacent to the benzene ring is completely oxidized to a carboxylic acid .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-3-bromobenzene primarily involve the reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways leads to changes in the molecular structure of the target, influencing its reactivity and stability .

Pharmacokinetics

The compound’s molecular weight (247137) and linear formula (C13H11Br) suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-bromobenzene’s action are largely dependent on the specific biochemical pathways it interacts with. In general, the compound’s reactions at the benzylic position can lead to significant changes in the molecular structure of the target, potentially influencing its reactivity and stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-3-bromobenzene. For instance, the presence of other reactive species in the environment can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent conditions can influence the compound’s stability and the rate of its reactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-benzyl-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBNQIVUWJLMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344515 | |

| Record name | 1-Benzyl-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromobenzene | |

CAS RN |

27798-39-6 | |

| Record name | 1-Benzyl-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)